1-(4-Fluorophenyl)pyrrolidin-3-amine
Overview
Description
1-(4-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that is part of a class of organic compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-(4-Fluorophenyl)pyrrolidin-3-amine, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring attached to a fluorophenyl group . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The formation of pyrrolidine compounds, such as 1-(4-Fluorophenyl)pyrrolidin-3-amine, can proceed via a series of reaction steps . Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Scientific Research Applications
Environmental Remediation
Efficient PFAS Removal by Amine-Functionalized Sorbents : Research has demonstrated the potential of amine-containing sorbents, such as those related to 1-(4-Fluorophenyl)pyrrolidin-3-amine, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering a promising alternative for PFAS control in municipal water and wastewater treatments (Ateia et al., 2019).
Drug Discovery
Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core structure in 1-(4-Fluorophenyl)pyrrolidin-3-amine, is widely utilized in medicinal chemistry for developing treatments for various diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributing to stereochemistry and three-dimensional coverage of molecules. This review highlights bioactive molecules with pyrrolidine rings and discusses the influence of steric factors on biological activity, offering insights into the design of new compounds (Li Petri et al., 2021).
Analytical Chemistry
Analysis of Biogenic Amines : The structural analogs of 1-(4-Fluorophenyl)pyrrolidin-3-amine are significant in the analysis of biogenic amines (BAs) in various matrices. The review covers the analytical techniques for quantifying BAs, highlighting the importance of chromatographic methods like HPLC for sensitive and selective analysis. This research is crucial for understanding BAs' role in food safety and pharmacology (Önal, 2007).
Heterocyclic Chemistry
Arylmethylidenefuranones and Heterocyclic Compounds : The versatility of nitrogen-containing heterocycles, including pyrrolidine derivatives, is evident in their reactions with various nucleophiles. This review systematizes the data on the reactions of arylmethylidene derivatives, offering insights into the synthesis of a wide range of heterocyclic compounds, demonstrating the structural and functional diversity achievable through such chemistry (Kamneva et al., 2018).
Fluorescence Emission in Biomaterials
Novel Fluorescence from Nitrogen-containing Compounds : Recent discoveries have shown unique blue fluorescence emission from nitrogen-containing compounds, including dendrimers and small molecules with amino groups, despite lacking traditional fluorophores. This fluorescence varies with experimental conditions like pH and temperature, opening new avenues in biomedical applications due to their biocompatibility and mimetic properties of biological macromolecules (Wang Shao-fei, 2011).
Future Directions
The future directions for the research and development of 1-(4-Fluorophenyl)pyrrolidin-3-amine and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds . The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEOGFLIBVBBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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